
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine is a chemical compound with the molecular formula C7H16N3S It is characterized by the presence of a tetrahydropyrimidine ring attached to a propylamine group via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine typically involves the reaction of 2-mercapto-1,4,5,6-tetrahydropyrimidine with 3-bromopropylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Substituted amines, amides
科学的研究の応用
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-acetic acid
- (1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-ethanol
Uniqueness
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine is unique due to its specific structural features, such as the propylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C7H15N3S |
|---|---|
分子量 |
173.28 g/mol |
IUPAC名 |
3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C7H15N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h1-6,8H2,(H,9,10) |
InChIキー |
YPCOJUAVYIGETB-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)SCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


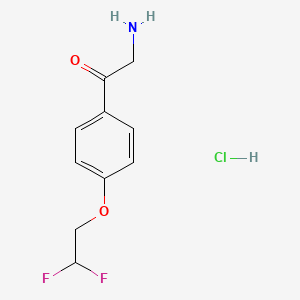
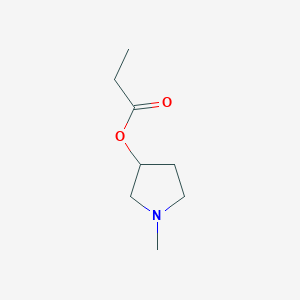
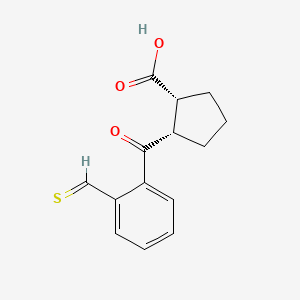
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
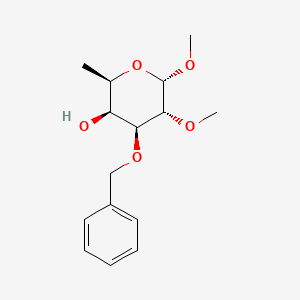
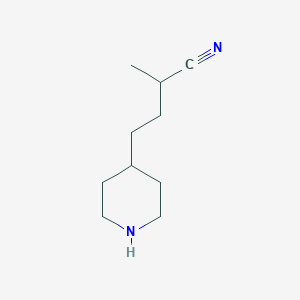
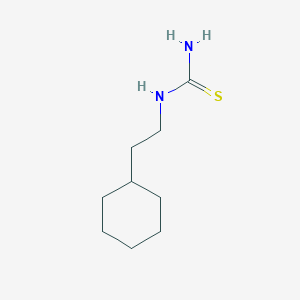

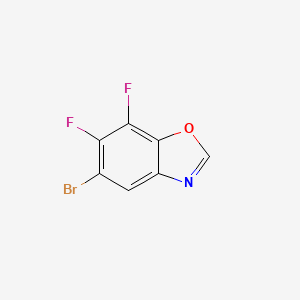
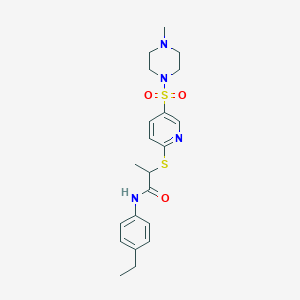
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)

